1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline nucleus. The compound’s distinct substituents—3,4-dimethylphenyl at position 1, phenyl at position 3, and ethyl at position 8—impart unique physicochemical and biological properties. This article compares its structure, synthesis, and activity with structurally related derivatives.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-11-13-24-22(15-19)26-23(16-27-24)25(20-8-6-5-7-9-20)28-29(26)21-12-10-17(2)18(3)14-21/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWBOYICDAECBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, a class of compounds known for their diverse biological activities. This compound features a complex structure that includes a pyrazole ring fused to a quinoline moiety, characterized by significant aromatic substitution patterns. The unique structural features of this compound suggest potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Using 3,4-dimethylphenylhydrazine and appropriate aldehydes or ketones under acidic conditions.
- Cyclization : Following condensation, cyclization reactions are employed to form the pyrazoloquinoline structure.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity during synthesis .
Case Studies
Several studies have highlighted the biological activities of pyrazoloquinolines:
- Anti-inflammatory Activity :
- Anticancer Activity :
- Antimicrobial Properties :
Comparison with Similar Compounds
To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]quinoline | Different substitution patterns | Anti-inflammatory, anticancer |
| Ethyl 1-(2-methylphenyl)-pyrazolo[4,3-c]quinoline | Similar core structure | Antimicrobial |
| 8-chloro-1-(3,4-dimethylphenyl)-pyrazolo[4,3-c]quinoline | Chloro substitution | Cytotoxic effects against cancer cells |
The specificity of substitution patterns in these compounds significantly influences their reactivity and biological properties. This makes them valuable candidates for further research in drug development .
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Pyrazoloquinolines have been studied for their ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown that pyrazoloquinolines can inhibit the activity of protein kinases, which are crucial for tumor growth and survival .
- Anti-inflammatory Effects
- Antimicrobial Activity
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of a related pyrazoloquinoline on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that further investigation into the structure-activity relationship (SAR) could enhance the efficacy of these compounds against different cancer types .
Case Study 2: Anti-inflammatory Mechanism
Research published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of a pyrazoloquinoline derivative. In vitro assays showed that it effectively inhibited COX-2 expression and reduced prostaglandin E2 levels in macrophages. These findings suggest that this class of compounds could be developed into therapeutic agents for chronic inflammatory conditions .
Industrial Applications
-
Pharmaceutical Development
- Given its promising biological activities, 1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is being explored for pharmaceutical formulations targeting cancer and inflammatory diseases.
- Chemical Synthesis
Comparison with Similar Compounds
Substituent Effects on Properties
*Predicted LogP values based on substituent contributions.
†Estimated from analogs in .
‡Data extrapolated from .
Key Observations:
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines inhibit LPS-induced NO production and iNOS/COX-2 expression.
- Target Compound: No direct activity data, but structural analogs with substituents at position 3 (e.g., phenyl) show moderate activity.
- Compound 2i (3-amino-4-(4-hydroxyphenylamino)): IC₅₀ in submicromolar range, comparable to the control 1400W .
- C350-0740 (3-(4-ClPh)-1-(3,4-Me₂Ph)): Chlorine at position 3 may enhance receptor affinity but reduce solubility .
Anticancer and Receptor Binding
- CGS-9896 (anxiolytic drug): Demonstrates the importance of substituents at position 3 for benzodiazepine receptor binding .
- Compound 11 (3,4-diamino derivative): Amino groups at positions 3 and 4 improve antitumor activity by inhibiting CDK2/cyclin A .
Structure-Activity Relationships (SAR)
- Position 1 : Bulky groups (e.g., 3,4-dimethylphenyl) enhance metabolic stability but may reduce binding pocket compatibility.
- Position 3: Electron-withdrawing groups (e.g., Cl, F) improve receptor affinity, while amino groups (e.g., 2i) boost anti-inflammatory potency .
- Position 8 : Alkyl groups (e.g., ethyl) increase lipophilicity, whereas polar substituents (e.g., ethoxy) improve solubility but shorten half-life .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
- Answer : The compound is synthesized via cyclocondensation reactions starting from 2,4-dichloroquinoline-3-carbonitrile derivatives. Key steps include nucleophilic substitution with 3,4-dimethylphenyl groups, followed by cyclization with hydrazine derivatives to form the pyrazole ring. Reaction optimization often involves controlling temperature (e.g., 130°C) and solvent selection (e.g., ethanol or DMF) to enhance regioselectivity . Purification typically employs column chromatography using alumina or silica gel with ethyl acetate/hexane eluents .
Q. How is structural characterization performed for this compound?
- Answer :
- 1H/13C NMR : Assignments focus on distinguishing pyrazole (δ 6.5–8.5 ppm) and quinoline protons (δ 7.0–9.0 ppm), with methyl/ethyl substituents appearing as singlets or triplets (δ 1.2–2.5 ppm) .
- XRD : Used to confirm fused heterocyclic geometry and substituent orientation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
- Answer : Derivatives exhibit antitumor activity (CDK2/cyclin A inhibition), anticonvulsant effects, and cannabinoid receptor (CB2) modulation. For example, adamantanylmethyl-substituted analogues show oral efficacy in murine colitis models, suggesting anti-inflammatory potential .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions be addressed in pyrazoloquinoline synthesis?
- Answer : Regioselectivity is influenced by:
- Electron-directing groups : Electron-withdrawing substituents (e.g., -CN, -Cl) on the quinoline core direct nucleophilic attack to specific positions (e.g., C4 vs. C2) .
- Catalytic systems : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for aryl/alkyl group introductions .
- Microwave-assisted synthesis : Reduces side reactions and improves yield in cyclization steps .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogues?
- Answer :
- Comparative binding assays : Use standardized in vitro models (e.g., CB2 receptor binding with [³H]CP-55,940) to control for assay variability .
- Metabolic stability studies : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural-activity relationship (SAR) mapping : Systematically modify substituents (e.g., 3,4-dimethylphenyl vs. trifluoromethyl groups) to isolate critical pharmacophores .
Q. How can computational modeling guide the optimization of pyrazoloquinoline derivatives for CNS penetration?
- Answer :
- Molecular docking : Predict binding poses in CB2 receptor active sites, prioritizing derivatives with hydrogen-bonding interactions (e.g., pyrazole N1 with Lys109) .
- LogP/logD calculations : Balance lipophilicity (target: 2–4) to enhance blood-brain barrier permeability while avoiding P-glycoprotein efflux .
- ADMET prediction : Use tools like SwissADME to flag hepatotoxicity risks from methyl/ethyl substituents .
Data Contradiction Analysis
Q. Why do some pyrazoloquinoline analogues show divergent activity in tumor vs. anti-inflammatory assays?
- Hypothesis : Dual-target effects (e.g., CDK2 inhibition vs. CB2 agonism) may arise from variable substituent conformations. For instance, 3-aminopyrazole moieties enhance kinase inhibition, while 8-ethyl groups favor CB2 binding .
- Validation : Co-crystallization studies (e.g., X-ray with CDK2) and knockout murine models (CB2⁻/⁻) can isolate mechanistic pathways .
Experimental Design Recommendations
Design a protocol to evaluate the anticonvulsant efficacy of this compound.
- In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents .
- Dosage : Administer 10–100 mg/kg orally, with phenytoin as a positive control.
- Endpoint : Measure seizure latency and mortality over 24 hours.
- Biomarkers : Post-mortem GABA-A receptor density analysis via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
